molecular formula C11H9ClN2O3 B2590568 1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid CAS No. 55983-86-3

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid

Cat. No.: B2590568
CAS No.: 55983-86-3
M. Wt: 252.65
InChI Key: PBEJMUOZISAFEK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS: 1628442-69-2) is a pyrazole derivative characterized by a 2-chlorophenyl group at position 1, a methoxy group at position 5, and a carboxylic acid at position 3 of the pyrazole ring. Its synthesis typically involves multi-step reactions, including acid chloride formation and coupling with pyrazolamines .

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJMUOZISAFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, hydrazine hydrate, and methoxyacetic acid.

    Formation of Pyrazole Ring: The initial step involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with methoxyacetic acid under acidic conditions to form the pyrazole ring.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the third position of the pyrazole ring. This can be achieved through carboxylation reactions using carbon dioxide or other suitable carboxylating agents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups using suitable reagents and conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound for the development of new drugs.

    Material Science: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Biological Research: It is employed in biological studies to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-methoxy-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substitution Patterns and Electronic Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Key Structural Features Electronic Effects
1-(2-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 1: 2-ClPh; 3: COOH; 5: OCH3 Ortho-chloro, para-methoxy on phenyl Cl (electron-withdrawing), OCH3 (electron-donating)
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1: 4-ClPh; 3: 2,4-Cl2-5-FPh; 5: COOH Para-chloro, dichloro-fluoro at position 3 Increased electron-withdrawing effects
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 4-ClPh; 3: COOH; 4: CH2CH2OH; 5: O Hydroxyethyl and ketone groups Enhanced polarity and hydrogen bonding
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1: 2-OCH3Ph; 3: CH3; 5: COOH Methoxy at ortho, methyl at position 3 Reduced steric hindrance vs. Cl substituent
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid 1: 3-ClPh; 3: thienyl; 5: COOH Thienyl introduces sulfur atom Altered π-π stacking and solubility

Key Observations :

  • Electronic Profile : The combination of electron-withdrawing (Cl) and electron-donating (OCH3) groups in the parent compound balances lipophilicity and polarity, enhancing solubility compared to fully halogenated derivatives .
  • Functional Group Diversity : Derivatives with hydroxyethyl or thienyl groups exhibit distinct hydrogen-bonding or aromatic interactions, which may influence pharmacokinetics .
PET Ligand Development

The parent compound’s derivative, [O-methyl-11C]-labeled 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, demonstrated high affinity for CB1 receptors, attributed to the 5-methoxy group’s role in metabolic stability . In contrast, carboxamide analogs (e.g., 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide) show modified target selectivity due to the replacement of COOH with CONHR .

Physicochemical Properties

Property Parent Compound 1-(4-ClPh)-3-Me 1-(3-ClPh)-3-thienyl
Molecular Weight 282.7 g/mol 250.7 g/mol 304.75 g/mol
logP (Predicted) 2.8 3.1 3.5
Solubility (Water) Moderate (due to COOH) Low Low (thienyl increases logP)
Melting Point Not reported 180–185°C Not reported

Insights :

  • The carboxylic acid group in the parent compound improves aqueous solubility compared to methyl or thienyl-substituted analogs.

Biological Activity

1-(2-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS No. 55983-86-3) is a pyrazole derivative that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.65 g/mol
  • InChI Key : Not specified in the sources.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF712.50
A54926.00
Hep-23.25
NCI-H46042.30

The above data indicates that this compound exhibits varying degrees of cytotoxicity across different cell lines, with particularly potent activity against Hep-2 cells.

The mechanisms through which pyrazole derivatives exert their anticancer effects often involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to this compound have been shown to inhibit key regulatory proteins involved in cell cycle progression and apoptosis pathways.

3. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the methoxy group enhances their ability to inhibit inflammatory mediators, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Evaluation of Antitumor Activity

In a study conducted by Bouabdallah et al., several pyrazole derivatives were screened for their antitumor properties. The study found that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro, particularly against MCF7 and A549 cell lines, with IC50 values indicating effective cytotoxicity.

Case Study 2: Mechanistic Insights

Research published in Nature indicated that pyrazole compounds could act as chemotherapeutic agents by targeting specific pathways involved in cancer cell survival and proliferation. The study employed molecular docking studies to predict interactions between the compound and target proteins, revealing potential binding sites that could be exploited for therapeutic purposes.

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